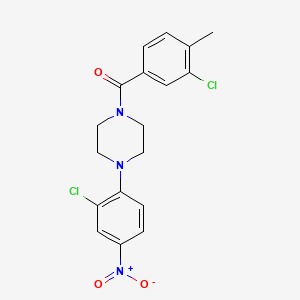![molecular formula C23H16N2O5 B4192562 3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4192562.png)
3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate
説明
3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as OBAA, and it is a member of the benzoxazine family. OBAA has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe, and as a potential drug candidate.
科学的研究の応用
OBAA has been used in various scientific research applications, including as a precursor for the synthesis of other compounds. For example, OBAA has been used as a starting material for the synthesis of benzoxazine-based polymers, which have potential applications in the fields of coatings, adhesives, and composites. OBAA has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. Additionally, OBAA has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
作用機序
The mechanism of action of OBAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. OBAA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. By inhibiting MMP activity, OBAA may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
OBAA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OBAA can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that OBAA can inhibit tumor growth and metastasis in animal models of cancer. OBAA has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
OBAA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is commercially available. OBAA is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are some limitations to the use of OBAA in lab experiments. For example, OBAA has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of OBAA is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on OBAA. One area of research is the development of new synthesis methods to improve yields and reduce the number of reaction steps required. Another area of research is the investigation of the mechanism of action of OBAA, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of OBAA as a drug candidate for the treatment of cancer and other diseases. Finally, OBAA may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological samples.
特性
IUPAC Name |
[3-[[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-14(26)29-18-6-4-5-16(13-18)21(27)24-17-11-9-15(10-12-17)22-25-20-8-3-2-7-19(20)23(28)30-22/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWQTWPCKIBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]carbamoyl}phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4192490.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B4192503.png)
![10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192508.png)
![N-(3-acetylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4192512.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4192520.png)

![dimethyl 2-[(3-ethoxybenzoyl)amino]terephthalate](/img/structure/B4192528.png)
![2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192531.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192534.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)
![3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4192552.png)
![3-methoxy-2-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4192556.png)
![N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192574.png)